![molecular formula C16H20O3 B173611 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 109565-17-5](/img/structure/B173611.png)
3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
“3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one” is a chemical compound with the molecular formula C16H20O3 . It has a molecular weight of 260.33 . This compound is a derivative of coumarin .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. One method involves the Pechmann condensation of citric acid and resorcinol . The yield of this reaction was reported to be 24% .Molecular Structure Analysis
The 2H-chromen-2-one ring system, also known as coumarin, is planar . The compound has been characterized using various spectroscopic techniques including UV/Vis, FTIR, 1H-NMR, 13C-NMR, and MS .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 427.4±40.0 °C at 760 mmHg, and a flash point of 178.7±20.1 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Scientific Research Applications
Biological and Pharmaceutical Properties
Coumarins, including 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one, are known for their highly valuable biological and pharmaceutical properties . They have been intensively screened for different biological properties .
Anti-HIV Activity
Coumarins have been tested for anti-HIV activity . This suggests that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could potentially be used in the development of anti-HIV drugs .
Anticancer Activity
Coumarins have shown potential in anticancer research . They have been tested for anticancer activity, indicating that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could be used in cancer treatment research .
Anti-microbial Activity
Coumarins have been tested for anti-microbial activity . This suggests that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could be used in the development of anti-microbial drugs .
Anti-tumor Activity
Coumarins have been tested for anti-tumor activity . This suggests that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could be used in the development of anti-tumor drugs .
Antioxidant Activity
Coumarins have been tested for antioxidant activity . This suggests that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could be used in the development of antioxidant drugs .
Anti-Alzheimer Activity
Coumarins have been tested for anti-Alzheimer activity . This suggests that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could be used in the development of anti-Alzheimer drugs .
Anti-inflammatory Activity
Coumarins have been tested for anti-inflammatory activity . This suggests that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could be used in the development of anti-inflammatory drugs .
Mechanism of Action
Target of Action
It is a derivative of coumarin, which is known to interact with various biological targets
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding . The compound’s hydroxy and methyl groups may play a role in these interactions .
Biochemical Pathways
Coumarin derivatives have been associated with a variety of biological properties, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Result of Action
Coumarin derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
3-hexyl-7-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-3-4-5-6-7-14-11(2)13-9-8-12(17)10-15(13)19-16(14)18/h8-10,17H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRLOVSDQMDTML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422207 |
Source
|
Record name | 3-hexyl-7-hydroxy-4-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40422207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one | |
CAS RN |
109565-17-5 |
Source
|
Record name | 3-hexyl-7-hydroxy-4-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40422207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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